molecular formula C18H17N3OS2 B2431871 N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-42-3

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2431871
CAS No.: 864918-42-3
M. Wt: 355.47
InChI Key: ZAHVINRLONNWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-6-5-8-14(10-12)19-16(22)11-23-18-20-17(21-24-18)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVINRLONNWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylamine with 2-chloroacetyl chloride to form N-(m-tolyl)-2-chloroacetamide. This intermediate is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the type of substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical and Structural Properties

The compound features a thiadiazole ring structure, which is known for its diverse biological activities. The presence of the m-tolyl and o-tolyl groups enhances its chemical reactivity and biological potential. The molecular formula for N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is C_{15}H_{16}N_{2}S_{2}, with a molecular weight of approximately 304.42 g/mol.

Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer activity. A study involving N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated their effectiveness against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) . The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in cancerous cell lines. For instance, derivatives with specific substitutions on the thiadiazole ring have been tested for cytotoxicity using the MTT assay, revealing promising results in reducing cell viability at varying concentrations.

Table 2: Cytotoxic Activity Data

CompoundCell LineIC50 (µM)
N-(m-tolyl)-2-((3-(o-tolyl)-thiadiazole)SKNMC12.5
N-(m-tolyl)-2-((3-(o-tolyl)-thiadiazole)HT-2915.0
N-(m-tolyl)-2-((3-(o-tolyl)-thiadiazole)PC310.0

Antimicrobial Activity

Beyond anticancer properties, thiadiazole derivatives have also been evaluated for their antimicrobial potential. Studies suggest that compounds similar to this compound exhibit activity against a range of bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Bacillus subtilis4.69 µM

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiadiazole derivatives in drug development:

  • Thiadiazole Derivatives as Anticancer Agents : A comprehensive study demonstrated that various thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines . These findings support the exploration of this compound as a candidate for further development.
  • Antimicrobial Efficacy : Research has shown that thiadiazole derivatives possess broad-spectrum antimicrobial activity . The ability to inhibit both Gram-positive and Gram-negative bacteria suggests potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the m-tolyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole moiety is particularly significant, as compounds containing this structure have been associated with various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to an acetamide group and an m-tolyl substituent. The synthesis of this compound typically involves a multi-step process that includes the reaction of m-toluidine with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acylating agents under controlled conditions.

Biological Activity Overview

Research indicates that compounds with a thiadiazole scaffold exhibit a range of biological activities. Key findings related to the biological activity of this compound include:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazoles demonstrate significant antibacterial activity against various strains. For instance, compounds similar to this compound have been tested against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, revealing median effective concentration (EC50) values as low as 15 μg/ml .
  • Fungal Inhibition : The compound has also shown efficacy against certain fungal species. For example, its structural analogs have been tested for antifungal properties with varying degrees of success compared to standard antifungal agents like carbendazim .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. In vitro studies indicate that similar compounds can inhibit the growth of cancer cell lines such as K562 (chronic myelogenous leukemia), with IC50 values reported in the micromolar range (e.g., 7.4 µM for specific derivatives) . The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It may also bind to receptors that modulate inflammatory responses or cellular growth pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiadiazole derivatives:

  • Antibacterial Studies : A comprehensive study demonstrated that various thiadiazole derivatives exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using MTT showed that certain derivatives had significant effects on human cancer cell lines, suggesting potential for therapeutic applications .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between these compounds and their biological targets, enhancing understanding of their mechanisms at the molecular level .

Data Summary Table

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntibacterialXanthomonas axonopodis15 μg/ml
AntibacterialXanthomonas oryzae22 μg/ml
AntifungalMucor bainieriLower than carbendazim
AnticancerK562 (CML cell line)7.4 µM

Q & A

Q. What are the established synthetic routes for N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step procedures involving nucleophilic substitution and condensation reactions. A typical approach includes:

  • Step 1 : Reacting 2-chloro-N-(m-tolyl)acetamide with sodium azide in a toluene/water (8:2) solvent system under reflux (5–7 hours) to form the intermediate 2-azidoacetamide derivative .
  • Step 2 : Thiolation of the azide intermediate with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of a base (e.g., triethylamine) in dioxane or ethanol.
    Optimization Tips :
  • Solvent Ratio : A 9:1 hexane/ethyl acetate system is effective for TLC monitoring .
  • Purification : Recrystallization from ethanol improves yield and purity .
  • Reaction Time : Extending reflux time (up to 7 hours) ensures complete conversion of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons of the m-tolyl (δ 6.8–7.4 ppm) and o-tolyl (δ 7.0–7.5 ppm) groups. The acetamide methylene (-SCH2CO-) appears as a singlet at δ 3.8–4.2 ppm .
    • ¹³C NMR : The thiadiazole ring carbons resonate at δ 160–170 ppm, while the acetamide carbonyl appears at δ 170–175 ppm .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., ~395–400 g/mol). Fragmentation patterns include loss of the thiadiazole moiety (m/z ~150–170) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Polar Solvents : Moderately soluble in DMSO and DMF (10–20 mg/mL), suitable for in vitro studies .
  • Non-Polar Solvents : Poor solubility in hexane or ethyl acetate (<1 mg/mL) limits use in non-polar matrices.
    Recommendation : Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

  • Dose-Response Validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) to confirm IC50 values.
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out side products (e.g., unreacted thiadiazole intermediates) affecting bioactivity .
  • Target-Specific Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cell viability tests to distinguish direct target effects from off-target cytotoxicity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Core Modifications :
    • Replace the m-tolyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance metabolic stability .
    • Introduce methyl groups to the thiadiazole ring to improve lipophilicity (logP optimization) .
  • Side Chain Variations : Substitute the acetamide sulfur with selenium to evaluate redox-modulating effects .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2, prioritizing derivatives with ∆G ≤ -8 kcal/mol .

Q. What computational methods are effective for modeling the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., ATP-binding sites).
    • Analyze hydrogen bonds between the acetamide carbonyl and conserved residues (e.g., Lys123 in kinases) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on the thiadiazole ring) using Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA ≤ 90 Ų, logP ≤ 5) and reduce hepatotoxicity risks .

Q. How can researchers address discrepancies in reported synthetic yields, and what factors most significantly impact scalability?

  • Key Variables :
    • Temperature Control : Maintain reflux temperatures within ±2°C to avoid side reactions (e.g., azide decomposition) .
    • Stoichiometry : Use a 1.5:1 molar ratio of sodium azide to chloroacetamide to drive the reaction to completion .
    • Workup Efficiency : Extract liquid products with ethyl acetate (3×20 mL) to minimize losses .
  • Scalability Challenges :
    • Replace hazardous solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale synthesis .
    • Optimize recrystallization by switching to ethanol/water mixtures (70:30) for higher recovery (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.